2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide is a chemical compound characterized by its unique structural features that include an indole moiety and a pyridine ring, both of which are halogenated. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound falls under the category of halogenated amides, specifically those containing indole and pyridine derivatives. Such compounds are often studied for their pharmacological properties, including anti-inflammatory and anti-cancer activities.
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide typically involves the following steps:
Technical details include the use of palladium catalysts to facilitate cross-coupling reactions between aryl halides and amines, allowing for high yields and selectivity .
Key structural data includes:
The primary reactions involving this compound include:
Technical details involve controlling reaction conditions such as temperature, solvent choice (e.g., DMF or DMSO), and catalyst loading to optimize yield and purity .
The mechanism by which 2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide exerts its biological effects is not fully elucidated but may involve:
Data from pharmacological studies would be necessary to confirm specific mechanisms and targets .
Relevant data should include melting point, boiling point, and spectral data (e.g., NMR, IR) for characterization purposes .
2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide has potential applications in:
Research into its efficacy and safety profiles is essential for advancing its applications in therapeutic contexts .
Indole derivatives constitute a broad class of nitrogenous heterocycles with inherent antimicrobial properties. Their planar structure facilitates DNA intercalation and enzyme inhibition, particularly against Gram-positive pathogens like Staphylococcus aureus [5] [8]. Indole scaffolds modulate bacterial membrane permeability and disrupt cell division through interactions with penicillin-binding proteins (PBPs) [2].
Pyridine moieties contribute essential physicochemical properties:
The acetamide bridge (-NHCOCH₂-) in 2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide enables conformational flexibility, optimizing spatial orientation for target engagement. Density Functional Theory (DFT) calculations confirm a dihedral angle of 30°–40° between rings, balancing planarity and steric requirements .
Table 1: Key Physicochemical Properties of 2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide
| Property | Value | Method | 
|---|---|---|
| Molecular Weight | 409.07 g/mol | Calculated | 
| HOMO Energy | -6.3 eV | DFT/B3LYP/6-311+G(d,p) | 
| LUMO Energy | -2.1 eV | DFT/B3LYP/6-311+G(d,p) | 
| Dipole Moment | 5.8 Debye | DFT/B3LYP/6-311+G(d,p) | 
| LogP | 3.2 (estimated) | ChemDraw | 
Bromine atoms at C6 of indole and C5 of pyridine critically influence electronic and steric properties:
Electronic Effects:
Regioselective Advantages:
Table 2: Impact of Bromine Position on Antibacterial Activity (MIC, μg/mL)
| Compound | S. aureus | E. coli | C. albicans | Source | 
|---|---|---|---|---|
| 2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide | 0.8 | 12.5 | 3.2 | |
| 4-bromo analog (CID 49656697) | 5.6 | >50 | 8.9 | [3] | 
| Non-brominated parent compound | >25 | >50 | >50 | [5] | 
This scaffold demonstrates dual mechanisms critical for combating ESKAPE pathogens:
Efflux Pump Inhibition:
Synergy with Established Antibiotics:
Table 3: Structurally Related Brominated Hybrids and Their Therapeutic Applications
| Compound | Structure | Therapeutic Target | Status | |
|---|---|---|---|---|
| 2-(6-bromo-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide | Indole-quinoline hybrid | Antiviral agents | Preclinical | [6] | 
| 2-(6-bromo-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide | Methylpyridine variant | HIV reverse transcriptase | Patent WO2014110297A1 | [10] | 
| Cadazolid (DNV-3681) | Oxazolidinone-fluoroquinolone | Clostridium difficile | Phase 3 discontinued | [2] | 
Synthetic Accessibility: The scaffold is synthesized in three regioselective steps:
Table 4: Synthetic Parameters for Key Intermediate Brominations
| Step | Reagent | Solvent | Temp | Yield | Regioselectivity | 
|---|---|---|---|---|---|
| Indole bromination | Br₂ | CCl₄ | 0°C | 86% | C6 (95:5 vs C4/C5) | 
| Pyridine bromination | NBS | DMF | 80°C | 78% | C5 (99%) | 
The structural versatility of this scaffold enables diversification at four positions:
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: